Glycyl-d-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

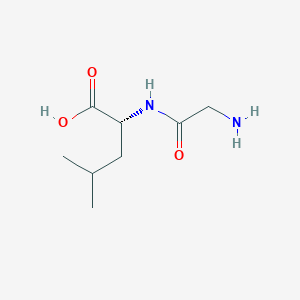

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017042 | |

| Record name | Glycyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-13-1 | |

| Record name | Glycyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Glycyl-d-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-d-leucine is a dipeptide composed of glycine and the d-isomer of leucine. While its L-isomer counterpart, Glycyl-l-leucine, is a naturally occurring dipeptide with well-documented roles in protein metabolism and intestinal absorption, this compound is not commonly found in biological systems and its specific biological significance remains largely unexplored. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates its potential biological properties based on the known metabolism of D-amino acids and their impact on peptide stability and function. The primary biological significance of this compound is hypothesized to lie in its increased resistance to enzymatic degradation, which could lead to a longer plasma half-life and potentially novel pharmacological activities compared to its L-isomer. This guide will delve into the potential metabolic fate of this compound, its likely interactions with cellular transport systems, and its prospective therapeutic applications, while clearly delineating between established data and scientifically grounded hypotheses.

Introduction: The Chirality Factor in Dipeptide Biology

In the realm of biochemistry, the stereochemistry of amino acids plays a pivotal role in determining the structure and function of peptides and proteins. The vast majority of naturally occurring amino acids in eukaryotes are in the L-configuration. Consequently, the enzymatic machinery responsible for peptide synthesis, degradation, and transport is stereospecific for L-isomers. Dipeptides containing D-amino acids, such as this compound, are therefore expected to exhibit distinct biological properties.

The presence of a D-amino acid can confer significant resistance to proteolysis by peptidases, which are evolved to recognize and cleave peptide bonds between L-amino acids. This inherent stability makes D-amino acid-containing peptides attractive candidates for drug development, as they are likely to have improved pharmacokinetic profiles.

Comparative Metabolism: Glycyl-l-leucine vs. This compound

While direct metabolic studies on this compound are scarce, we can infer its likely metabolic pathway by examining the metabolism of its components, glycine and D-leucine, and by comparing it to the well-understood metabolism of Glycyl-l-leucine.

Metabolism of Glycyl-l-leucine

Glycyl-l-leucine is readily hydrolyzed by various peptidases in the body, particularly in the small intestine and kidneys, into its constituent amino acids, glycine and L-leucine.[1] These amino acids are then absorbed and utilized in various metabolic pathways, including protein synthesis and energy production.

Postulated Metabolism of this compound

The metabolic fate of this compound is anticipated to be significantly different due to the presence of D-leucine.

-

Resistance to Hydrolysis: this compound is expected to be highly resistant to hydrolysis by most peptidases. This would result in a greater proportion of the intact dipeptide being absorbed into circulation.

-

Metabolism of D-leucine: Once absorbed, or if hydrolysis does occur, D-leucine can be metabolized. Studies have shown that D-leucine can be converted to its L-enantiomer through a two-step process involving oxidative deamination to α-ketoisocaproic acid (KIC) followed by stereospecific reamination to L-leucine. This conversion allows the body to ultimately utilize the D-isomer.

The efficiency of this conversion process is a critical factor in determining the overall biological effect of this compound.

Cellular Transport

Dipeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PepT1). While PepT1 has broad specificity, its affinity for dipeptides can be influenced by the stereochemistry of the constituent amino acids. It is plausible that this compound is a substrate for PepT1, but its transport kinetics may differ from that of Glycyl-l-leucine. Further research is required to elucidate the specific transport mechanisms of this compound.

Potential Therapeutic Significance

The unique properties of this compound, particularly its predicted resistance to degradation, open up several avenues for potential therapeutic applications.

-

Prolonged Bioavailability: A longer half-life in the body could lead to sustained biological effects.

-

Novel Pharmacological Activity: The D-configuration may result in novel interactions with biological targets, leading to unique pharmacological profiles. Research on N-acetyl-DL-leucine has shown that the D-enantiomer has distinct pharmacokinetic properties and can inhibit the uptake of the L-enantiomer.[2] This highlights the potential for D-amino acid derivatives to have unique and clinically relevant effects.

-

Targeted Delivery: As a dipeptide, it could potentially be used to deliver D-leucine or other moieties to specific tissues or cells that express peptide transporters.

Quantitative Data

Due to the limited research on this compound, there is a paucity of quantitative data regarding its biological activity. The following table summarizes the available information on the related compound, D-leucine, to provide a basis for understanding its potential metabolic parameters.

| Compound | Parameter | Value | Species | Reference |

| D-leucine | Fraction of conversion to L-leucine | 27.5 - 28.2% | Rat | |

| D-leucine | Fraction of conversion to α-ketoisocaproic acid (KIC) | 70.1% | Rat |

Experimental Protocols

To further investigate the biological significance of this compound, the following experimental protocols would be essential.

In Vitro Peptidase Activity Assay

Objective: To determine the rate of hydrolysis of this compound by peptidases compared to Glycyl-l-leucine.

Methodology:

-

Enzyme Source: Prepare extracts from relevant tissues (e.g., intestinal brush border membrane, kidney homogenate) known to have high peptidase activity.

-

Substrate Incubation: Incubate this compound and Glycyl-l-leucine at various concentrations with the enzyme preparation in a suitable buffer at 37°C.

-

Reaction Termination: Stop the reaction at different time points by adding a quenching agent (e.g., trichloroacetic acid).

-

Product Quantification: Measure the concentration of the released amino acids (glycine and leucine) using a suitable analytical method such as HPLC or a colorimetric assay (e.g., ninhydrin).

-

Data Analysis: Calculate the initial rates of hydrolysis and determine the Michaelis-Menten kinetic parameters (Km and Vmax).

In Situ Intestinal Perfusion

Objective: To assess the absorption and transport of this compound across the intestinal epithelium.

Methodology:

-

Animal Model: Use an anesthetized rat model.

-

Surgical Preparation: Isolate a segment of the small intestine (e.g., jejunum) and cannulate both ends.

-

Perfusion: Perfuse the intestinal segment with a solution containing a known concentration of this compound and a non-absorbable marker.

-

Sample Collection: Collect the perfusate at the distal end at regular intervals.

-

Analysis: Measure the disappearance of this compound from the perfusate to determine the rate of absorption. Analyze the collected perfusate for the appearance of glycine and D-leucine to assess the extent of luminal and brush border hydrolysis.

Signaling Pathways and Logical Relationships

While specific signaling pathways activated by this compound have not been identified, we can visualize the potential metabolic pathways and the established transport mechanisms for dipeptides.

Caption: Postulated metabolic fate of this compound compared to Glycyl-l-leucine.

References

An In-depth Technical Guide to the Synthesis and Purification of Glycyl-d-leucine

Introduction: Glycyl-d-leucine is a dipeptide composed of glycine and the D-enantiomer of leucine. The incorporation of a D-amino acid makes it resistant to cleavage by many common proteases, rendering it a valuable tool in biochemical and pharmaceutical research. It is utilized in studies of peptide transport, enzyme specificity, and as a building block for the synthesis of more complex, stable peptide analogs.[1] Ensuring the chemical and stereochemical purity of this compound is critical for the reliability and reproducibility of experimental results.[2] This guide provides a comprehensive overview of the primary methods for its synthesis and purification, tailored for researchers and professionals in drug development.

Section 1: Synthesis of this compound

The synthesis of this compound can be accomplished through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and traditional Solution-Phase Synthesis. The choice of method depends on factors such as the desired scale, required purity, and available equipment.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the most common method for peptide synthesis today.[3][4] The process involves covalently attaching the C-terminal amino acid (D-leucine) to an insoluble polymer resin and sequentially adding the subsequent amino acids (glycine). Excess reagents and byproducts are removed by simple filtration and washing, which streamlines the process and allows for automation.[4] The most prevalent SPPS chemistry is the Fmoc/tBu strategy, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[3][5]

References

Glycyl-d-leucine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the dipeptide Glycyl-d-leucine. The information presented is intended to support research, discovery, and development activities where this molecule is of interest. Data is compiled from various chemical and biological databases, offering a centralized resource for scientists.

Core Physicochemical Properties

This compound is a dipeptide composed of glycine and the D-enantiomer of leucine. Its properties are crucial for understanding its behavior in biological systems, including its stability, solubility, and potential for transport across membranes. The following table summarizes key quantitative data for this compound and its related isomers.

| Property | Value | Isomer | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | D, L, DL | [1][2] |

| Molecular Weight | 188.23 g/mol | D | [1] |

| 188.22 g/mol | L, DL | [2][3] | |

| CAS Number | 688-13-1 | D | [1][4] |

| Appearance | White to Almost white powder/crystal | L | |

| Melting Point | 233 - 235 °C (decomposes) | L | [3] |

| 242 °C (decomposes) | DL | [5][6] | |

| Water Solubility | Colorless & clear (c=1) | D | [7] |

| 50 mg/mL (in PBS) | L | [8] | |

| Predicted: 15.2 g/L | L | [9] | |

| pKa (Strongest Acidic) | Predicted: 3.89 | L | [9] |

| pKa (Strongest Basic) | Predicted: 8.14 | L | [9] |

| LogP | Computed (XLogP3-AA): -2.3 | DL | [2] |

| Predicted (ALOGPS): -2.1 | L | [9] | |

| Specific Rotation [α]D20 | +33.5° to +36.5° (c=4, H₂O) | D | |

| -33.0° to -37.0° (c=2, H₂O) | L |

Experimental Methodologies

The determination of the physicochemical properties of peptides like this compound is fundamental to their development as therapeutic agents or research tools.[10] These characteristics influence everything from bioavailability to formulation and storage.[10][11] Below are detailed summaries of common experimental protocols.

Solubility Determination

Solubility is a critical parameter for any biologically active compound, dictating its formulation possibilities and absorption characteristics.

-

Thermodynamic Solubility Assay:

-

An excess amount of the peptide is suspended in a specific buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved peptide in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

-

Turbidimetric Solubility Assay:

-

A stock solution of the peptide is prepared in a highly soluble solvent (e.g., DMSO).

-

Serial dilutions of the stock solution are made in an aqueous buffer in a microplate format.

-

The plate is incubated, and the point at which the compound precipitates is detected by measuring the turbidity (light scattering) using a plate reader. This provides a high-throughput, albeit less precise, measure of solubility.

-

Lipophilicity Determination (LogP/LogD)

Lipophilicity, often expressed as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is crucial for predicting a molecule's ability to cross biological membranes.

-

Shake-Flask Method (for LogD):

-

A pre-determined mass of this compound is dissolved in a biphasic system consisting of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).

-

The mixture is shaken vigorously to allow the peptide to partition between the two phases until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the peptide in both the n-octanol and aqueous phases is measured using an analytical technique like HPLC-UV.

-

The LogD value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Stability Assessment (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation pathways and developing stable formulations.[12]

-

Protocol Overview: Solutions of this compound (e.g., 1 mg/mL) are prepared and subjected to various stress conditions as per ICH guidelines.[12] A control sample is kept under ideal conditions (e.g., refrigerated, protected from light) for comparison.

-

Acid/Base Hydrolysis: The peptide solution is incubated with dilute acid (e.g., 0.1 N HCl) and dilute base (e.g., 0.1 N NaOH) at a controlled, often elevated, temperature.[12]

-

Oxidative Degradation: The solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[12]

-

Thermal Degradation: The peptide solution is heated in a neutral buffer at an elevated temperature (e.g., 70°C).[12]

-

Photolytic Degradation: The solution is exposed to a controlled light source that emits both UV and visible light. A parallel sample is wrapped in foil to serve as a dark control.[12]

-

-

Analysis: At specified time points, aliquots are taken from each stress condition. The samples are analyzed by a stability-indicating method, typically reverse-phase HPLC (RP-HPLC), to quantify the remaining parent peptide and detect the formation of degradation products.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for assessing the chemical stability of a dipeptide like this compound under forced degradation conditions.

Caption: Workflow for Forced Degradation Stability Testing.

References

- 1. scbt.com [scbt.com]

- 2. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. echemi.com [echemi.com]

- 6. GLYCYL-DL-LEUCINE CAS#: 688-14-2 [chemicalbook.com]

- 7. This compoundï½Yoneyama Yakuhin Kogyo.Co.,Ltd. [yone-yama.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Drug Physicochemical Profiling - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 12. benchchem.com [benchchem.com]

Glycyl-D-Leucine Stability in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the dipeptide glycyl-D-leucine in aqueous solutions. The incorporation of D-amino acids, such as D-leucine, is a key strategy in drug development to enhance the therapeutic properties of peptides. This document delves into the core principles of this compound stability, outlining the primary degradation pathways and the factors that influence them. Detailed experimental protocols for stability assessment are also provided, along with graphical representations of key processes to aid in the design and execution of stability studies.

Introduction: The Significance of D-Amino Acids in Peptide Stability

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by their susceptibility to enzymatic degradation by proteases, which are highly specific for L-amino acids. The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as in this compound, renders the peptide bond resistant to cleavage by most endogenous proteases.[1] This enhanced enzymatic stability leads to a longer in-vivo half-life, a critical attribute for the development of effective peptide-based drugs.[1]

While resistance to enzymatic degradation is a primary advantage, the overall stability of this compound in an aqueous environment is also governed by its intrinsic chemical stability. This guide will focus on the non-enzymatic degradation pathways that can affect this compound in solution.

Primary Non-Enzymatic Degradation Pathways

In the absence of enzymatic activity, this compound in aqueous solutions can undergo degradation through two main chemical pathways:

-

Hydrolysis of the peptide bond: This involves the cleavage of the amide bond between the glycine and D-leucine residues, resulting in the formation of the constituent amino acids, glycine and D-leucine.

-

Intramolecular cyclization: This leads to the formation of a cyclic dipeptide, a 2,5-diketopiperazine (DKP), specifically cyclo(Gly-D-Leu).

The rates of both hydrolysis and diketopiperazine formation are significantly influenced by the pH and temperature of the aqueous solution.

Hydrolysis of the Peptide Bond

The hydrolysis of the peptide bond in this compound is a pH-dependent process. The reaction can be catalyzed by both acid and base. A typical pH-rate profile for peptide bond hydrolysis shows that the rate is slowest in the neutral pH range (around pH 5-7) and increases at both acidic and basic pH.

Diketopiperazine (DKP) Formation

The formation of a 2,5-diketopiperazine is a significant degradation pathway for dipeptides in solution, particularly at neutral to slightly alkaline pH. This intramolecular reaction involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the peptide bond, leading to the formation of a stable six-membered ring structure.

The rate of DKP formation is influenced by several factors, including the sequence of the dipeptide and the stereochemistry of the amino acid residues. While specific studies directly comparing the rate of DKP formation for this compound versus glycyl-L-leucine are scarce, the conformation of the dipeptide in solution is a key determinant of the cyclization rate.

Factors Influencing the Stability of this compound

The stability of this compound in aqueous solutions is a multifactorial issue. The key parameters that researchers and drug development professionals must consider are:

-

pH: As discussed, pH is a critical factor affecting the rates of both peptide bond hydrolysis and diketopiperazine formation. Stability studies should be conducted across a range of pH values relevant to the intended application.

-

Temperature: An increase in temperature generally accelerates the rate of chemical degradation. Arrhenius plots can be used to determine the activation energy of the degradation processes and to predict the shelf-life of a solution at different storage temperatures.

-

Buffer Species and Ionic Strength: While some studies have shown that buffer concentration does not significantly impact the rate of hydrolysis of certain dipeptides, it is still a parameter that should be considered and controlled during stability testing.[2][3]

-

Presence of Excipients: In a formulated drug product, other components can potentially influence the stability of this compound. Therefore, stability studies should be performed on the final formulation.

Quantitative Data on Dipeptide Stability

Specific quantitative data on the degradation kinetics of this compound is limited in the published literature. However, the following table summarizes the general expectations for dipeptide stability based on analogous compounds and the known principles of peptide degradation.

| Degradation Pathway | pH Condition | Temperature Effect | Influence of D-Stereochemistry |

| Peptide Bond Hydrolysis | Rate increases at acidic and basic pH. Most stable at neutral pH. | Rate increases with increasing temperature. | Expected to have minimal impact on the rate of non-enzymatic hydrolysis compared to the L-enantiomer. |

| Diketopiperazine Formation | Generally favored at neutral to slightly alkaline pH. | Rate increases with increasing temperature. | The stereochemistry can influence the propensity for cyclization, but specific data for Gly-D-Leu is lacking. |

| Enzymatic Degradation | Dependent on the presence and specificity of proteases. | Optimal activity at physiological temperatures. | Highly resistant to degradation by most proteases.[1] |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound in an aqueous solution, a well-designed stability study is essential. The following protocols outline the key experiments.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to establish the degradation pathways of this compound. These studies involve exposing the dipeptide solution to stress conditions that are more severe than those expected during storage.

Objective: To generate degradation products and develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer.

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions:

-

Acidic Hydrolysis: Add HCl to achieve a final concentration of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 40°C, 60°C, or 80°C).

-

Basic Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M to 1 M NaOH. Incubate at a controlled temperature.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% v/v). Incubate at a controlled temperature.

-

Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples. For oxidative samples, the reaction may be quenched by the addition of a reducing agent if necessary.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see section 5.2).

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound, its degradation products (glycine, D-leucine, and cyclo(Gly-D-Leu)), and any other potential impurities.

Methodology:

-

Column Selection: A reversed-phase C18 column is typically suitable for the separation of small peptides and amino acids.

-

Mobile Phase: A gradient elution is often required.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Program: Develop a gradient program that provides adequate separation of all peaks. An example gradient could be a linear increase from 5% to 50% Mobile Phase B over 20-30 minutes.

-

Detection: UV detection at 210-220 nm is suitable for detecting the peptide bond.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.

Kinetic Studies

Kinetic studies are performed to determine the rate of degradation of this compound under specific conditions (e.g., different pH and temperature).

Objective: To determine the degradation rate constants and half-life of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).

-

Incubation: Incubate the solutions in constant-temperature baths at various temperatures (e.g., 25°C, 40°C, 60°C).

-

Sampling: Withdraw aliquots at predetermined time intervals. The sampling frequency should be adjusted based on the expected rate of degradation.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound stability.

Caption: Major non-enzymatic degradation pathways of this compound in aqueous solutions.

References

Enzymatic Cleavage of the Glycyl-d-leucine Peptide Bond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of amino acids plays a pivotal role in peptide and protein structure and function. While L-amino acids are the predominant enantiomers in biological systems, the presence and functional significance of D-amino acids in various organisms are increasingly recognized.[1][2] Dipeptides containing D-amino acids at the C-terminus represent a unique class of molecules with potential roles in signaling and as metabolic byproducts. The enzymatic cleavage of the peptide bond in Glycyl-d-leucine (Gly-d-Leu) is a key process in the metabolism of such dipeptides. This technical guide provides an in-depth overview of the enzymes involved, their kinetic properties, detailed experimental protocols for studying this cleavage event, and a discussion of its potential physiological relevance.

Enzymes Catalyzing the Cleavage of this compound

The primary enzymes responsible for the hydrolysis of dipeptides containing a C-terminal D-amino acid are mammalian renal dipeptidase (DPEP1) and its bacterial homologs.[3][4]

Mammalian Renal Dipeptidase (DPEP1)

Human renal dipeptidase is a zinc-dependent metalloenzyme anchored to the brush border membrane of the kidneys.[5][6] Its primary physiological role is the hydrolysis of dipeptides, contributing to the renal metabolism of glutathione and its conjugates.[5] DPEP1 exhibits a notable substrate specificity, efficiently hydrolyzing dipeptides with an L-amino acid at the N-terminus and, significantly, a D-amino acid at the C-terminus.[7]

Bacterial Homolog - Sco3058 from Streptomyces coelicolor

A close bacterial homolog of human renal dipeptidase, the enzyme Sco3058 from Streptomyces coelicolor, has been extensively characterized.[2][3][4] This enzyme also demonstrates a marked preference for dipeptide substrates with an L-amino acid at the N-terminus and a D-amino acid at the C-terminus, making it an excellent model for studying the cleavage of Gly-d-Leu.[2][3][4]

Quantitative Data: Enzyme Kinetics

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| L-Ala-D-Ala | 1200 | 2.5 | 4.8 x 10⁵ |

| L-Ala-L-Ala | 1400 | 12 | 1.2 x 10⁵ |

| D-Ala-D-Ala | 1.8 | 1.5 | 1.2 x 10³ |

| D-Ala-L-Ala | 0.01 | 2.0 | 5.0 |

| L-Arg-D-Asp | 380 | 0.5 | 7.6 x 10⁵ |

| L-Ala-L-Asp | 1400 | 1.1 | 1.3 x 10⁶ |

Data adapted from a study on Sco3058, the bacterial homolog of human renal dipeptidase.[3]

Based on these data, it can be inferred that this compound is likely a good substrate for renal dipeptidase and its homologs, with kinetic parameters comparable to those of L-Ala-D-Ala.

Experimental Protocols

This section provides a detailed methodology for an in-vitro assay to determine the enzymatic cleavage of this compound.

Enzymatic Assay for this compound Cleavage

Objective: To quantify the rate of this compound hydrolysis by a dipeptidase (e.g., purified renal dipeptidase or recombinant Sco3058).

Principle: The enzymatic reaction is initiated by adding the enzyme to a solution containing this compound. The reaction is stopped at various time points, and the concentration of the products, glycine and D-leucine, is determined by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified dipeptidase (e.g., human renal dipeptidase or recombinant Sco3058)

-

This compound

-

Glycine standard

-

D-leucine standard

-

HEPES buffer (50 mM, pH 7.5)

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Acetonitrile and potassium dihydrogen phosphate buffer (2.5 mM, pH 2.85)[8]

-

Derivatization agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride) for pre-column derivatization if required for detection.

Procedure:

-

Enzyme Reaction Setup:

-

Prepare a stock solution of this compound in HEPES buffer.

-

Prepare serial dilutions of the substrate to determine Km.

-

In a microcentrifuge tube, combine the appropriate volume of HEPES buffer and this compound substrate solution.

-

Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of the dipeptidase enzyme. The final reaction volume should be standardized (e.g., 100 µL).

-

Incubate the reaction mixture at 37°C.

-

-

Reaction Termination:

-

At specific time intervals (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction by adding an equal volume of cold 15% TCA solution.

-

Vortex the mixture and incubate on ice for 10 minutes to precipitate the enzyme.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Preparation for HPLC:

-

Carefully collect the supernatant, which contains the reaction products (glycine and D-leucine) and unreacted substrate.

-

If necessary, perform a pre-column derivatization of the amino acids in the supernatant according to the chosen derivatization agent's protocol to enhance detection.

-

-

HPLC Analysis:

-

Inject a known volume of the prepared sample onto the C18 HPLC column.

-

Elute the components using an isocratic or gradient mobile phase of acetonitrile and potassium dihydrogen phosphate buffer.[8]

-

Detect the products using a UV or fluorescence detector, depending on the derivatization method used.

-

Prepare standard curves for glycine and D-leucine by injecting known concentrations.

-

Quantify the amount of glycine and D-leucine produced in the enzymatic reaction by comparing their peak areas to the respective standard curves.

-

-

Data Analysis:

-

Calculate the initial velocity (v) of the reaction at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).

-

Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.

-

Visualizations

Proposed Mechanism of this compound Cleavage

Experimental Workflow for Gly-d-Leu Cleavage Assay

Physiological Significance and Future Directions

The presence of D-amino acids and peptides containing them in mammals suggests they are not merely metabolic dead-ends.[1][2] D-amino acids have been implicated in various physiological processes, including neurotransmission and immune responses.[9] The cleavage of Gly-d-Leu by renal dipeptidase is likely a crucial step in the catabolism of D-amino acid-containing peptides, preventing their accumulation and potentially recycling the constituent amino acids.

The products of this cleavage, glycine and D-leucine, have their own distinct metabolic fates and signaling roles. Glycine is a key neurotransmitter and a precursor for the synthesis of various important biomolecules.[10][11] D-leucine can be metabolized, albeit through different pathways than its L-enantiomer, and may influence cellular signaling.[12] For instance, both glycine and leucine are known to activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[13][14][15]

Future research should focus on several key areas:

-

Direct determination of kinetic parameters: Measuring the Km, Vmax, and kcat of human renal dipeptidase for this compound will provide a precise understanding of its catalytic efficiency.

-

In vivo studies: Investigating the metabolic fate of this compound in animal models will help elucidate its physiological relevance and the role of renal dipeptidase in its clearance.

-

Signaling implications: Exploring whether this compound or its cleavage products have specific signaling roles beyond their metabolic functions could uncover novel biological pathways.

-

Drug development: Understanding the interaction of dipeptides containing D-amino acids with renal dipeptidase could inform the design of peptidomimetic drugs with improved metabolic stability.

References

- 1. D-Amino Acids are Signaling Agents Under Stress, that Broadly Impact Preventive Medicine[v1] | Preprints.org [preprints.org]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. Structure, Mechanism, and Substrate Profile for Sco3058: The Closest Bacterial Homologue to Human Renal Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, mechanism, and substrate profile for Sco3058: the closest bacterial homologue to human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipeptidase 1 - Wikipedia [en.wikipedia.org]

- 6. Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. research.sahmri.org.au [research.sahmri.org.au]

- 12. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 13. atpscience.com.au [atpscience.com.au]

- 14. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. foundmyfitness.com [foundmyfitness.com]

Harnessing Chirality: A Technical Guide to the Therapeutic Applications of D-Amino Acid Dipeptides

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide-based therapeutics represents a significant strategy to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This technical guide provides a comprehensive overview of the potential therapeutic applications of D-amino acid dipeptides, focusing on their design, mechanism of action, and preclinical and clinical relevance. By leveraging the unique stereochemistry of D-amino acids, researchers can develop novel drug candidates with enhanced stability, improved bioavailability, and tailored biological activity.[1][2]

The Rationale for D-Amino Acid Incorporation

Naturally occurring peptides are composed exclusively of L-amino acids, making them susceptible to rapid degradation by endogenous proteases.[3] This high susceptibility severely limits their therapeutic potential by reducing their in vivo half-life and bioavailability.[2] The strategic substitution of L-amino acids with their D-enantiomers provides a powerful solution to this challenge.

Key Advantages:

-

Enhanced Proteolytic Stability: The peptide bonds adjacent to D-amino acid residues are not recognized by most proteases, leading to a significant increase in the peptide's half-life in biological fluids.[3]

-

Improved Bioavailability: Increased stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.[2][4]

-

Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which can, in turn, modulate its binding affinity and selectivity for its target receptor.[2][3] This can lead to the development of more potent agonists or selective antagonists.

-

Structural Rigidity: D-amino acids can contribute to the structural rigidity of peptides, which can prevent the adoption of conformations susceptible to enzymatic attack and improve binding affinity to its target.[4]

Therapeutic Applications

The unique properties of D-amino acid dipeptides have led to their investigation in a wide range of therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases.

A primary pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide.[5] D-amino acid peptides have emerged as a promising therapeutic option to inhibit this process. They offer the advantages of protease resistance, selectivity for Aβ, and the ability to cross the blood-brain barrier (BBB).[5]

One notable example is a dipeptide containing D-Tryptophan and the non-coded amino acid α-aminoisobutyric acid (Aib). The D-Trp-Aib dipeptide targets aromatic interfaces in the Aβ peptide and has been shown to reduce amyloid deposits in transgenic mice.[5] Other D-peptides, such as D3 and its derivative RD2, have demonstrated the ability to eliminate toxic Aβ oligomers and have shown therapeutic activity in animal models of Alzheimer's disease.[5][6][7]

Signaling Pathway: Inhibition of Amyloid-Beta Aggregation

The diagram below illustrates the proposed mechanism by which D-amino acid dipeptides can interfere with the amyloid cascade.

Caption: D-amino acid dipeptides can inhibit Aβ aggregation and toxicity.

In cancer therapy, the proteolytic instability of L-peptides is a major hurdle. The incorporation of D-amino acids enhances the stability and, in some cases, the selective toxicity of anti-cancer peptides.[8] D-peptides can be designed to target the negatively charged phosphatidylserine (PS) exposed on the surface of cancer cells.[8] For example, the D-amino acid variant of the peptide RDP215, known as 9D-RDP215, showed improved stability in the presence of serum and was able to induce significant cell death in glioblastoma spheroids.[8] Furthermore, D-peptide-drug conjugates are being explored for targeted drug delivery to tumors, which can improve the therapeutic index and reduce systemic toxicity.[9][10]

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. D-amino acid peptides are promising candidates as they can be designed to disrupt bacterial membranes and are resistant to degradation by bacterial proteases.[4] The presence of D-amino acids is a key feature of some naturally occurring antimicrobial peptides, such as gramicidin S and bacitracin, contributing to their proteolytic resistance.[11] Synthetic D-peptides have been designed to target bacterial membranes, leading to cell death, making them potent antimicrobial agents.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative D-amino acid peptides from various studies.

Table 1: Pharmacokinetic Parameters of D-Peptides

| Peptide | Model | Administration Route | Cmax/D ((µg/g)/(mg/kg)) | Brain/Plasma Ratio | Terminal Half-Life | Bioavailability | Reference |

| RD2 | Mouse | i.v., i.p., s.c., p.o. | ~0.06 (in brain) | 0.7 - 1.0 | > 2 days (plasma) | High (i.p., s.c., p.o.) | [6][7] |

| D3D3 | Mouse | i.p. | Not Specified | Not Specified | Not Specified | Lower than RD2D3 | [12] |

| RD2D3 | Mouse | i.p. | Not Specified | Not Specified | Not Specified | Higher than D3D3 | [12] |

Table 2: In Vitro Efficacy of Neuroprotective D-Peptides

| Peptide | Injury Model | Target | IC50 | Reference |

| TAT-D | Glutamic Acid Exposure | Not Specified | 13.9 µM | [13] |

| TAT-D | Kainic Acid Exposure | Not Specified | 6.2 µM | [13] |

| Arg-9 (D-Arg)₉ | Glutamic Acid Exposure | Not Specified | 0.78 µM | [13] |

| Arg-9 (D-Arg)₉ | Kainic Acid Exposure | Not Specified | 0.81 µM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols.

SPPS is the standard method for chemically synthesizing peptides, including those containing D-amino acids.[14]

Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol Outline:

-

Resin Preparation: Rink amide resin is placed in an SPPS vessel and swelled with a suitable solvent like Dimethylformamide (DMF).[14]

-

Initial Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.[14]

-

Washing: The resin is washed multiple times with solvents such as DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove excess reagents.[14]

-

Coupling: The desired Fmoc-protected D-amino acid is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and added to the resin. The mixture is agitated to facilitate the formation of the peptide bond.[14]

-

Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).[14]

-

Purification: The crude peptide is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC), and then lyophilized to obtain a pure, dry powder.[14]

This assay is commonly used to monitor the formation of amyloid fibrils in real-time.

Protocol Outline:

-

Preparation: Aβ peptide (e.g., Aβ1-42) is prepared as a monomeric solution. The D-amino acid dipeptide inhibitor is dissolved in a suitable buffer.

-

Reaction Setup: In a 96-well plate, the Aβ solution is mixed with Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils. The D-dipeptide is added at various concentrations to different wells. Control wells contain Aβ and ThT without the inhibitor.

-

Incubation and Monitoring: The plate is incubated at 37°C with intermittent shaking. ThT fluorescence is measured at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: The fluorescence intensity over time is plotted. A decrease in the fluorescence signal in the presence of the D-dipeptide compared to the control indicates inhibition of fibril formation.

This assay assesses the resistance of a peptide to degradation by proteases.

Protocol Outline:

-

Incubation: The D-amino acid peptide and its L-amino acid counterpart (as a control) are incubated with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

-

Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for instance, by adding an acid or a protease inhibitor.

-

Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC or mass spectrometry.

-

Data Analysis: The percentage of intact peptide is plotted against time to determine the degradation rate and half-life. D-peptides are expected to show significantly slower degradation compared to L-peptides.[8]

Conclusion and Future Directions

D-amino acid dipeptides represent a versatile and powerful platform for the development of next-generation therapeutics. Their inherent resistance to proteolysis overcomes a fundamental challenge in peptide drug development, opening up new possibilities for treating a wide range of diseases.[2] Future research will likely focus on the rational design of D-dipeptides with enhanced target specificity and the exploration of novel drug delivery systems to further improve their therapeutic efficacy.[4] The continued integration of computational design, advanced synthesis techniques, and robust biological evaluation will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. D-Amino acid-Containing Supramolecular Nanofibers for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

Glycyl-D-leucine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Glycyl-D-leucine, a dipeptide composed of glycine and the D-isomer of leucine. While research has extensively focused on its L-counterpart, Glycyl-L-leucine, and the constituent amino acid L-leucine, this document consolidates the available technical information for this compound, including its chemical identity, physicochemical properties, and analytical methodologies. This guide also explores the potential biological significance of D-amino acid-containing peptides by referencing the known biological activities of D-leucine and the well-characterized signaling pathways of L-leucine, offering a framework for future research into this compound. Detailed experimental protocols for synthesis and analysis, adapted from related compounds, are provided to facilitate further investigation.

Chemical Identity and Physicochemical Properties

This compound is a dipeptide formed from the amino acids glycine and D-leucine through a peptide bond.

| Property | Value | Source |

| CAS Number | 688-13-1 | N/A |

| Molecular Formula | C8H16N2O3 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | (2R)-2-(2-aminoacetamido)-4-methylpentanoic acid | N/A |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)CN | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water | N/A |

Synthesis and Purification

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, such as solution-phase or solid-phase peptide synthesis (SPPS). Below is a representative workflow for the synthesis of a dipeptide, which can be adapted for this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the synthesis of a dipeptide on a solid support, which can be adapted for this compound using Fmoc-D-Leu-Wang resin and Fmoc-Gly-OH.

Materials:

-

Fmoc-D-Leu-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Leu-Wang resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the D-leucine on the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate Fmoc-Gly-OH with DIC and HOBt and couple it to the deprotected D-leucine on the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude this compound in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

| Analytical Method | Purpose | Key Parameters |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification | Mobile phase gradient, column type, detection wavelength |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Ionization method (e.g., ESI), mass analyzer |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment | 1H and 13C spectra, solvent (e.g., D2O) |

Experimental Protocol: Purity Validation by ¹H NMR

Materials:

-

Synthesized this compound sample

-

Deuterium oxide (D₂O)

-

NMR tube

Procedure:

-

Dissolve a small amount of the this compound sample in D₂O.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Analyze the spectrum for characteristic peaks corresponding to the glycine and D-leucine protons and the absence of impurity signals.

Biological Context and Potential Signaling Pathways

Direct research on the biological activity and signaling pathways of this compound is limited. However, insights can be drawn from studies on D-leucine and the extensively studied pathways of L-leucine.

The Role of D-Amino Acids

While L-amino acids are the primary building blocks of proteins, D-amino acids are known to have distinct biological roles. For instance, D-leucine has been shown to exhibit neuroprotective effects and has been investigated for its potential as an anticonvulsant. The incorporation of a D-amino acid can also increase the proteolytic stability of peptides, a desirable property for therapeutic candidates.

The mTOR Signaling Pathway (as stimulated by L-leucine)

L-leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that this compound, upon potential hydrolysis to D-leucine, may interact with cellular signaling pathways, although likely differently from L-leucine. The mTOR pathway serves as a critical reference for investigating the potential anabolic signaling of leucine isomers.

Experimental Protocols for Biological Assessment

The following protocols, while described for L-leucine or related compounds, can be adapted to investigate the biological effects of this compound.

In Vitro Cell-Based Assays

Objective: To assess the effect of this compound on cell proliferation and signaling pathways.

Cell Lines: Muscle cell lines (e.g., C2C12 myotubes) or neuronal cell lines.

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound.

-

Assess cell proliferation using assays such as MTT or BrdU incorporation.

-

Analyze the activation of key signaling proteins (e.g., mTOR, S6K1, Akt) via Western blotting.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A study on N-acetyl-DL-leucine enantiomers showed significant pharmacokinetic differences, highlighting the importance of studying the D-isomer.

Animal Model: Rats or mice.

Procedure:

-

Administer this compound to the animal model (e.g., oral gavage, intravenous injection).

-

Collect blood samples at various time points.

-

Extract and quantify the concentration of this compound and its potential metabolites in plasma using LC-MS/MS.

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Conclusion and Future Directions

This compound is a dipeptide with potential for unique biological activities owing to its D-leucine component. While current research is sparse, this guide provides a foundational understanding of its chemical nature, synthesis, and analytical characterization. The provided experimental protocols offer a starting point for researchers to investigate its biological effects and pharmacokinetic profile. Future research should focus on elucidating the specific signaling pathways modulated by this compound and exploring its therapeutic potential, particularly in areas where D-amino acids have shown promise, such as neuroprotection. The comparative study of this compound and Glycyl-L-leucine will be crucial in understanding the specific contributions of the D-isomer to the dipeptide's overall activity.

References

The Enigmatic Presence of Glycyl-d-leucine in the Biological Realm: A Technical Guide to D-Amino Acid-Containing Dipeptides

A comprehensive investigation into the natural occurrence of Glycyl-d-leucine has yielded no direct evidence of its presence in organisms to date. While the incorporation of D-amino acids into peptides is a known biological phenomenon, creating a class of molecules known as D-amino acid-containing peptides (DAACPs), specific identification of this compound in natural sources remains elusive. This technical guide, therefore, addresses the broader and well-documented field of D-amino acid-containing dipeptides. It serves as a resource for researchers, scientists, and drug development professionals interested in the detection, quantification, and biological significance of these unique molecules, providing the foundational knowledge required for the potential future discovery of dipeptides such as this compound.

Natural Occurrence of D-Amino Acid-Containing Dipeptides

D-amino acids are not merely relegated to the realm of "unnatural" stereoisomers. They are integral components of various biological molecules across different life forms. While L-amino acids are the canonical building blocks of proteins synthesized by ribosomes, D-amino acids are incorporated into peptides through post-translational modifications or non-ribosomal peptide synthesis.[1][2] This imparts unique properties to the resulting peptides, including enhanced stability and novel biological activities.[3][4][5]

The presence of D-amino acids in dipeptides and larger peptides has been confirmed in a diverse range of organisms, from bacteria to mammals. In bacteria, D-alanine and D-glutamate are crucial components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[1][6][7] Marine invertebrates, amphibians, and even humans have been found to possess peptides containing D-amino acids, which often function as neuropeptides, toxins, or hormones.[8][9] For instance, some frog skin secretions contain antimicrobial peptides with D-amino acids, which enhances their stability and efficacy.[8][10][11][12] In humans, D-aspartate-containing peptides have been identified in the serum, potentially serving as biomarkers for age-related diseases.

The table below summarizes some examples of naturally occurring D-amino acid-containing peptides, highlighting the diversity of organisms and the specific D-amino acid incorporated.

| Peptide Family/Name | D-Amino Acid | Organism(s) | Biological Role/Significance |

| Peptidoglycan Precursors | D-Alanine, D-Glutamate | Bacteria | Structural component of the cell wall, resistance to proteolysis.[1][6][7] |

| Dermorphins/Deltorphins | D-Alanine, D-Methionine | Amphibians (e.g., Phyllomedusa frogs) | Opioid peptides with high receptor affinity and specificity.[8] |

| Bombinins H | D-Alloisoleucine | Amphibians (e.g., Bombina frogs) | Antimicrobial and hemolytic peptides.[10][11] |

| Achatin-I | D-Phenylalanine | Molluscs (e.g., Giant African snail) | Neuroexcitatory peptide.[9] |

| Crustacean Hyperglycemic Hormone (CHH) | D-Phenylalanine | Crustaceans (e.g., Lobster) | Regulation of blood glucose levels. |

| ω-Agatoxins | D-Serine | Spiders (e.g., Agelenopsis aperta) | Neurotoxins targeting calcium channels. |

| Fibrinopeptide B derivatives | D-Aspartate | Humans | Found in serum, potential biomarker for aging and disease.[13] |

Experimental Protocols for the Analysis of D-Amino Acid-Containing Dipeptides

The identification and quantification of D-amino acid-containing dipeptides in complex biological matrices present a significant analytical challenge. The primary difficulty lies in distinguishing between diastereomers (peptides with the same amino acid sequence but differing in the stereochemistry of one or more residues), as they often have identical masses.[14] The following sections outline a general workflow and specific methodologies that can be adapted for the analysis of novel DAACPs, including the hypothetical this compound.

Sample Preparation and Hydrolysis

The initial step in analyzing the amino acid composition of a peptide is the hydrolysis of its peptide bonds to release the constituent amino acids.

-

Protocol for Acid Hydrolysis:

-

Sample Preparation: A purified peptide sample (typically 1-20 µg) is placed in a hydrolysis tube and dried under vacuum.[15][16]

-

Hydrolysis Reagent: 6 M Hydrochloric acid (HCl), often containing a scavenger such as phenol (0.1-1%) to prevent degradation of amino acids like tyrosine, is added to the tube.[17][18]

-

Incubation: The sealed tube is heated at 110°C for 24 hours under a vacuum or in an inert atmosphere to prevent oxidation.[16][17][18] For peptides containing sterically hindered bonds (e.g., between two valine or isoleucine residues), longer hydrolysis times (e.g., 48-72 hours) may be necessary.[18]

-

Drying: After hydrolysis, the HCl is removed by vacuum centrifugation.

-

Reconstitution: The dried hydrolysate is reconstituted in a suitable buffer for subsequent analysis.

-

Chiral Derivatization

To separate and quantify D- and L-amino acids using standard reversed-phase liquid chromatography, a chiral derivatizing agent is employed to create diastereomers with different physicochemical properties.

-

Protocol for Derivatization with Marfey's Reagent (FDAA):

-

Reagent Preparation: Prepare a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.[19][20]

-

Sample Preparation: Dissolve the amino acid hydrolysate in 1 M sodium bicarbonate buffer.

-

Derivatization Reaction: Add the FDAA solution to the amino acid solution and incubate at 40°C for 1 hour.

-

Quenching: Stop the reaction by adding 2 M HCl.

-

Analysis: The resulting diastereomeric derivatives can be separated by reversed-phase HPLC.[19][20]

-

Chromatographic and Mass Spectrometric Analysis

The final step involves the separation and detection of the derivatized amino acids or the intact dipeptides.

-

Protocol for LC-MS/MS Analysis of Derivatized Amino Acids:

-

Chromatography: Utilize a reversed-phase C18 column with a gradient elution. A typical mobile phase system consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Specific parent-to-fragment ion transitions for each derivatized D- and L-amino acid are monitored.[19]

-

-

Protocol for Direct Analysis of Dipeptide Diastereomers by LC-MS:

-

Chromatography: Separation of underivatized dipeptide diastereomers can be achieved on a C18 column, as the different stereochemistry can lead to slight differences in retention time.[21] For more robust separation, chiral stationary phases can be used.[22]

-

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomeric peptides.[14][23][24]

-

The following table summarizes key analytical techniques for the analysis of D-amino acid-containing dipeptides.

| Technique | Principle | Application | Advantages | Disadvantages |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Separation of derivatized amino acids (diastereomers) or intact dipeptides.[21] | High resolution, well-established methods. | May require derivatization for chiral separation. |

| Chiral Chromatography | Separation of enantiomers/diastereomers using a chiral stationary phase or mobile phase additive. | Direct separation of underivatized D- and L-amino acids or dipeptide diastereomers.[22] | Direct chiral separation without derivatization. | Chiral columns can be expensive and less robust. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of derivatized, volatile amino acids.[25][26] | High sensitivity and resolution. | Requires derivatization to increase volatility. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis of precursor and fragment ions. | Highly sensitive and specific quantification of derivatized amino acids or intact dipeptides.[19][27] | High sensitivity, specificity, and structural information. | Isomers can be difficult to distinguish without chromatographic separation. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions in the gas phase based on their size and shape prior to mass analysis. | Separation of intact dipeptide diastereomers and their fragments.[14][23][24] | Provides an additional dimension of separation for isomers. | Specialized instrumentation required. |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for representing complex experimental procedures and biological pathways. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.

Workflow for Non-Targeted Discovery of D-Amino Acid-Containing Peptides

This diagram illustrates a general strategy for identifying novel DAACPs in a biological sample.

Example Signaling Pathway: Dermorphin and the μ-Opioid Receptor

As no signaling pathway for this compound is known, this diagram illustrates the action of a well-characterized D-amino acid-containing peptide, dermorphin, on its receptor.

References

- 1. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. D-Amino acid - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pnas.org [pnas.org]

- 9. D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. D-Amino acids incorporation in the frog skin-derived peptide esculentin-1a(1-21)NH2 is beneficial for its multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of ᴅ-amino acid-containing peptides in human serum | PLOS One [journals.plos.org]

- 14. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. usp.org [usp.org]

- 17. researchgate.net [researchgate.net]

- 18. keypublishing.org [keypublishing.org]

- 19. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. uni-giessen.de [uni-giessen.de]

- 26. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Glycyl-d-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of Glycyl-d-leucine. It includes detailed experimental protocols, quantitative data summaries, and a visual representation of the analytical workflow, designed to assist in the structural elucidation and purity assessment of this dipeptide.

Introduction

This compound is a dipeptide composed of glycine and the D-enantiomer of leucine. Accurate and comprehensive characterization of its structure and purity is critical in various research and development applications, particularly in drug development where stereochemistry can significantly impact pharmacological activity. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy for the analysis of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of Glycyl-leucine. While much of the publicly available high-resolution data is for the L-isomer, the spectral properties of the D-isomer are largely identical, with chirality-sensitive techniques being the exception.

Table 1: ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (ppm) in D₂O |

| Glycine α-protons | ~3.80 |

| Leucine α-proton | ~4.20 |

| Leucine β-protons | ~1.58 - 1.64 |

| Leucine γ-proton | ~1.59 |

| Leucine δ-protons | ~0.88 - 0.96 |

Note: Chemical shifts can vary slightly depending on the solvent, pH, and instrument frequency.[1]

Table 2: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (ppm) in H₂O |

| Glycine α-carbon | ~43.24 |

| Leucine α-carbon | ~56.90 |

| Leucine β-carbon | ~43.75 |

| Leucine γ-carbon | ~27.26 |

| Leucine δ-carbons | ~23.46, ~25.03 |

| Glycine Carbonyl | ~171.07 |

| Leucine Carbonyl | ~182.40 |

Note: Data is for the L-isomer but is representative for the D-isomer.[1][2]

Table 3: Mass Spectrometry Data

| Property | Value | Technique |

| Molecular Weight | 188.22 g/mol | Computed |

| Exact Mass | 188.11609238 Da | Computed |

| [M+H]⁺ | 189.1232 m/z | LC-ESI-QTOF |

| Key Fragment Ions (MS/MS) | 86.112, 131.942 m/z | ESI-QQQ |

Note: Fragmentation patterns can provide sequence information.[1][3]

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for the quantitative analysis of this compound purity using ¹H NMR (qNMR).[4]

Objective: To determine the purity of a this compound sample and identify any proton-containing impurities.

Materials:

-

Synthetic this compound sample

-

High-purity internal standard (e.g., maleic acid)

-

Deuterium oxide (D₂O, 99.9%)

-

5 mm NMR tubes

-

Analytical balance

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh a known amount of the internal standard and add it to the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.

-

Vortex the vial until the sample and internal standard are completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest.[5]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the characteristic, well-resolved signals of both this compound and the internal standard.

-

Mass Spectrometry (MS)

This protocol provides a general method for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of this compound and obtain fragmentation data for structural confirmation.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid or trifluoroacetic acid (TFA)

-

LC-MS system with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in water.

-

Dilute the stock solution to a final concentration suitable for MS analysis (typically in the low µM to nM range) using a solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The organic solvent aids in desolvation, and the acid promotes protonation.

-

-

MS Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.

-

Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the parent ion and compare it to the calculated exact mass of this compound.

-

Analyze the MS/MS spectrum to identify fragment ions corresponding to the loss of specific functional groups, which confirms the peptide sequence.

-

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (solid)

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Transfer a portion of the powder to the die of a pellet press.

-

Apply pressure (typically several tons) to form a transparent or translucent pellet.

-

-

IR Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-